molecular formula C13H15BrN2O3 B12844614 (E)-1-(6-Bromo-3-methoxy-2-nitrostyryl)pyrrolidine

(E)-1-(6-Bromo-3-methoxy-2-nitrostyryl)pyrrolidine

Cat. No.: B12844614
M. Wt: 327.17 g/mol
InChI Key: WOJZGIQXCFINCX-RMKNXTFCSA-N
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Description

(E)-1-(6-Bromo-3-methoxy-2-nitrostyryl)pyrrolidine is an organic compound that belongs to the class of styryl derivatives. These compounds are characterized by the presence of a styryl group, which is a vinyl group attached to a benzene ring. The compound’s structure includes a bromine atom, a methoxy group, and a nitro group attached to the benzene ring, along with a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(6-Bromo-3-methoxy-2-nitrostyryl)pyrrolidine typically involves the following steps:

    Methoxylation: The addition of a methoxy group to the benzene ring.

    Styryl Formation: The formation of the styryl group through a reaction such as the Wittig reaction.

    Pyrrolidine Addition: The final step involves the addition of the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chemical reactions under controlled conditions, using catalysts and specific reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(6-Bromo-3-methoxy-2-nitrostyryl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: May have applications in drug development and therapeutic research.

    Industry: Could be used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action for (E)-1-(6-Bromo-3-methoxy-2-nitrostyryl)pyrrolidine would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-Bromo-3-methoxy-2-nitrostyryl)pyrrolidine
  • (E)-1-(6-Chloro-3-methoxy-2-nitrostyryl)pyrrolidine
  • (E)-1-(6-Bromo-3-ethoxy-2-nitrostyryl)pyrrolidine

Properties

Molecular Formula

C13H15BrN2O3

Molecular Weight

327.17 g/mol

IUPAC Name

1-[(E)-2-(6-bromo-3-methoxy-2-nitrophenyl)ethenyl]pyrrolidine

InChI

InChI=1S/C13H15BrN2O3/c1-19-12-5-4-11(14)10(13(12)16(17)18)6-9-15-7-2-3-8-15/h4-6,9H,2-3,7-8H2,1H3/b9-6+

InChI Key

WOJZGIQXCFINCX-RMKNXTFCSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)Br)/C=C/N2CCCC2)[N+](=O)[O-]

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C=CN2CCCC2)[N+](=O)[O-]

Origin of Product

United States

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